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Compound of Interest

Compound Name: 3,4'-Dihydroxypropiophenone

Cat. No.: B1582540 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of 3,4'-Dihydroxypropiophenone, a valuable intermediate in pharmaceutical and organic

synthesis, utilizing the Fries rearrangement. The synthesis is a two-step process commencing

with the selective mono-propionylation of catechol, followed by a Lewis acid-catalyzed Fries

rearrangement to yield the target compound.

Overview of the Synthetic Pathway
The synthesis of 3,4'-Dihydroxypropiophenone is achieved through two key chemical

transformations:

Selective Mono-propionylation of Catechol: Catechol is reacted with propionyl chloride in the

presence of a base to selectively form catechol monopropionate. This step is critical to

ensure that only one of the hydroxyl groups is esterified, which is essential for the

subsequent regioselective rearrangement.

Fries Rearrangement: The synthesized catechol monopropionate undergoes an

intramolecular acyl migration from the oxygen atom to the aromatic ring, catalyzed by a

Lewis acid. The reaction conditions are optimized to favor the formation of the para-isomer,

3,4'-Dihydroxypropiophenone.
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Below is a diagram illustrating the overall synthetic workflow.

Step 1: Selective Mono-propionylation

Step 2: Fries Rearrangement

Catechol
Catechol MonopropionateBase

Propionyl Chloride

3,4'-Dihydroxypropiophenone

Heat

Lewis Acid (e.g., AlCl3)

Click to download full resolution via product page

Caption: Overall workflow for the synthesis of 3,4'-Dihydroxypropiophenone.

Experimental Protocols
Step 1: Synthesis of Catechol Monopropionate
This protocol details the selective mono-propionylation of catechol.

Materials:

Catechol

Propionyl chloride

Pyridine

Dichloromethane (DCM)

1 M Hydrochloric acid (HCl)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1582540?utm_src=pdf-body-img
https://www.benchchem.com/product/b1582540?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Saturated sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Rotary evaporator

Standard laboratory glassware

Procedure:

In a round-bottom flask, dissolve catechol (1.0 eq) in dichloromethane.

Cool the solution to 0 °C in an ice bath.

Slowly add pyridine (1.1 eq) to the cooled solution with stirring.

Add propionyl chloride (1.0 eq) dropwise to the reaction mixture while maintaining the

temperature at 0 °C.

Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-

layer chromatography (TLC).

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

using a rotary evaporator to obtain the crude catechol monopropionate.

Purify the crude product by column chromatography on silica gel.

Step 2: Fries Rearrangement to 3,4'-
Dihydroxypropiophenone
This protocol describes the Lewis acid-catalyzed rearrangement of catechol monopropionate.

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl

ketone.[1][2] The reaction is catalyzed by Brønsted or Lewis acids like aluminum chloride

(AlCl₃).[1]
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Materials:

Catechol monopropionate

Anhydrous aluminum chloride (AlCl₃)

Nitrobenzene (solvent)

Ice

Concentrated Hydrochloric acid (HCl)

Diethyl ether

Standard laboratory glassware

Procedure:

In a flame-dried round-bottom flask, add anhydrous aluminum chloride (2.5 eq).

Cool the flask in an ice bath and slowly add nitrobenzene as the solvent.

To this cooled suspension, add catechol monopropionate (1.0 eq) portion-wise, ensuring the

temperature remains low.

After the addition is complete, slowly warm the reaction mixture to room temperature and

then heat to 60-70 °C for 2-3 hours. The reaction is ortho,para-selective, and the desired

para-product is favored at lower temperatures.[1]

Monitor the reaction by TLC.

Once the reaction is complete, cool the mixture to room temperature and pour it onto a

mixture of crushed ice and concentrated HCl.

Extract the product with diethyl ether.

Wash the combined organic layers with water and brine.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.organic-chemistry.org/namedreactions/fries-rearrangement.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced

pressure.

Purify the crude product by recrystallization or column chromatography.

Reaction Mechanism: The Fries Rearrangement
The widely accepted mechanism for the Fries rearrangement involves the formation of an

acylium ion intermediate.
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Caption: Mechanism of the Fries rearrangement for the synthesis of 3,4'-
Dihydroxypropiophenone.

Data Presentation
The following tables summarize the expected quantitative data for the synthesis of 3,4'-
Dihydroxypropiophenone.

Table 1: Reaction Conditions and Yields

Step Reactant Reagent
Catalyst/
Solvent

Temperat
ure (°C)

Time (h) Yield (%)

1 Catechol
Propionyl

chloride

Pyridine/D

CM
0 to RT 4-6 ~70-80

2

Catechol

monopropi

onate

-
AlCl₃/Nitro

benzene
60-70 2-3 ~60-70

Table 2: Spectroscopic Data for 3,4'-Dihydroxypropiophenone

Spectroscopic Data
Chemical Shift (δ ppm) / Characteristic

Peaks

¹H NMR

7.51 (d, J=2.2 Hz, 1H), 7.42 (dd, J=8.4, 2.2 Hz,

1H), 6.90 (d, J=8.4 Hz, 1H), 2.92 (q, J=7.3 Hz,

2H), 1.15 (t, J=7.3 Hz, 3H)

¹³C NMR
201.1, 150.8, 145.3, 129.7, 123.1, 115.4, 114.6,

31.2, 8.4

IR (cm⁻¹)
3400-3200 (O-H), 1660 (C=O), 1600, 1520

(C=C aromatic)

Mass Spec (m/z) 166.06 [M]⁺

Conclusion
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The synthesis of 3,4'-Dihydroxypropiophenone via a Fries rearrangement of catechol

monopropionate is a reliable method for producing this important chemical intermediate.

Careful control of reaction conditions, particularly in the selective mono-acylation and the

temperature of the rearrangement, is crucial for achieving good yields of the desired para-

isomer. The provided protocols and data serve as a comprehensive guide for researchers in

the fields of organic synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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